molecular formula C12H8N4O4 B14598096 5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide CAS No. 59290-45-8

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide

Cat. No.: B14598096
CAS No.: 59290-45-8
M. Wt: 272.22 g/mol
InChI Key: VYQWXGATNWPDDL-UHFFFAOYSA-N
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Description

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide is a compound that belongs to the class of nitropyridines Nitropyridines are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which yields the N-nitropyridinium ion. This ion can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to produce 3-nitropyridine . The subsequent steps involve the acylation of 3-nitropyridine with pyridine-3-carboxylic acid chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization and chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Shares the nitro group but lacks the additional carboxamide functionality.

    Pyridine-3-carboxamide: Lacks the nitro group but has similar structural features.

    2-Chloropyridine-3-carboxylic acid: Contains a chloro group instead of a nitro group.

Uniqueness

5-Nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

59290-45-8

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

5-nitro-N-(pyridine-3-carbonyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8N4O4/c17-11(8-2-1-3-13-5-8)15-12(18)9-4-10(16(19)20)7-14-6-9/h1-7H,(H,15,17,18)

InChI Key

VYQWXGATNWPDDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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